Sitravatinib l-malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sitravatinib l-malate is an orally available, small molecule tyrosine kinase inhibitor. It is known for its ability to target a spectrum of receptor tyrosine kinases, including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . This compound has shown significant potential in preclinical and clinical studies for its anti-tumor activity and modulation of the tumor microenvironment .
准备方法
Industrial Production Methods: Industrial production methods for Sitravatinib l-malate are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of these methods are often kept confidential by pharmaceutical companies .
化学反应分析
Types of Reactions: Sitravatinib l-malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired chemical transformations and to minimize side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to ensure their identity and purity .
科学研究应用
Sitravatinib l-malate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying tyrosine kinase inhibition and related mechanisms . In biology, it is employed in research on cell signaling pathways and cancer biology . In medicine, this compound is being investigated for its potential to treat various types of cancer, including non-small cell lung cancer and glioblastoma . In industry, it is used in the development of new therapeutic agents and drug formulations .
作用机制
Sitravatinib l-malate exerts its effects by inhibiting multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, apoptosis, and migration . The compound targets specific molecular pathways, including the epidermal growth factor receptor (EGFR) pathway, to inhibit tumor growth and progression . By blocking these pathways, this compound disrupts the signaling networks that promote cancer cell survival and proliferation .
相似化合物的比较
Similar Compounds: Similar compounds to Sitravatinib l-malate include other tyrosine kinase inhibitors such as Osimertinib, Erlotinib, and Gefitinib . These compounds also target receptor tyrosine kinases and are used in the treatment of various cancers .
Uniqueness: What sets this compound apart from other similar compounds is its broad-spectrum activity against multiple tyrosine kinases and its ability to modulate the tumor microenvironment . This unique combination of properties makes it a promising candidate for the treatment of cancers that are resistant to other tyrosine kinase inhibitors .
属性
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGZWLGDROYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F2N5O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。